N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring with a chlorinated substituent and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to introduce the acetamide group.
Coupling with 4-acetylphenyl Group: The final step involves coupling the chlorinated indole acetamide with a 4-acetylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole structure is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Compounds with similar structures have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes and receptors, modulating their activity. The chlorinated substituent and acetamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide: Chlorine is positioned differently on the indole ring, potentially altering its reactivity and biological effects.
Uniqueness
N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is unique due to the specific positioning of the chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
LLUTWUGBNLCWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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